molecular formula C13H12BrNS B2429539 4-(Benzylsulfanyl)-3-bromoaniline CAS No. 1250718-37-6

4-(Benzylsulfanyl)-3-bromoaniline

Cat. No.: B2429539
CAS No.: 1250718-37-6
M. Wt: 294.21
InChI Key: CVUSRLKCPZSSIY-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-3-bromoaniline is an organic compound characterized by the presence of a benzylsulfanyl group attached to a brominated aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)-3-bromoaniline typically involves the nucleophilic substitution reaction of 4-chloro-3-bromoaniline with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and product yields. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylsulfanyl)-3-bromoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), ethanol, dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

4-(Benzylsulfanyl)-3-bromoaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-3-bromoaniline is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the bromine atom and the nucleophilic nature of the sulfanyl group. The molecular targets and pathways involved may include key enzymes in metabolic pathways and signaling cascades .

Comparison with Similar Compounds

  • 4-(Benzylsulfanyl)aniline
  • 4-(Benzylsulfonyl)-3-bromoaniline
  • 4-(Benzylsulfinyl)-3-bromoaniline

Comparison: 4-(Benzylsulfanyl)-3-bromoaniline is unique due to the presence of both a benzylsulfanyl group and a bromine atom on the aniline ringCompared to its analogs, such as 4-(Benzylsulfonyl)-3-bromoaniline, it offers different reactivity profiles and biological activities, making it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

4-benzylsulfanyl-3-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNS/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUSRLKCPZSSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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